molecular formula C23H28N6O2 B3001422 N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 946343-35-7

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B3001422
CAS No.: 946343-35-7
M. Wt: 420.517
InChI Key: YXCGGRUYHPVLJO-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by two aryl amine substituents at the 2- and 4-positions and a morpholine ring at the 6-position. The triazine core is a heterocyclic scaffold widely used in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions . The morpholino group enhances solubility and modulates pharmacokinetic properties, while the 3,4-dimethylphenyl and 2-ethoxyphenyl substituents influence steric and electronic interactions with biological targets. This compound is structurally analogous to kinase inhibitors and anticancer agents, as evidenced by related triazine derivatives in the literature .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGGRUYHPVLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 392.46 g/mol
  • CAS Number : 1179416-35-3

The compound features a triazine core structure substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC21H24N6O
Molecular Weight392.46 g/mol
CAS Number1179416-35-3

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

The anticancer activity is primarily attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited the growth of melanoma cells with a GI50 value of 3.3×1083.3\times 10^{-8} M, indicating potent activity against this cancer type .
    • Another investigation highlighted its efficacy against breast cancer cell lines, showcasing a marked reduction in cell viability at concentrations as low as 10710^{-7} M.
  • In Vivo Studies :
    • In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups. The treatment led to a decrease in tumor volume by approximately 60% after three weeks of administration .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (M)Effect
In Vitro AntitumorMelanoma (MALME-3M)3.3×1083.3\times 10^{-8}Growth inhibition
In Vitro AntitumorBreast Cancer10710^{-7}Reduced cell viability
In Vivo AntitumorXenograft ModelN/ATumor volume reduction (60%)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on the aryl substituents and the presence of the morpholino group. Below is a comparative analysis with structurally similar triazine diamines:

Compound Name R<sup>2</sup> Substituent R<sup>4</sup> Substituent Key Differences/Effects Source
N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine 4-Fluorophenyl 3-Methoxyphenyl Fluorine increases electronegativity, enhancing metabolic stability but reducing solubility. Methoxy improves membrane permeability.
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine 4-Chlorophenyl 3,4-Dimethylphenyl Chlorine’s electron-withdrawing effect may improve target binding but lower solubility.
N2-(3,5-Dimethylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine 3,5-Dimethylphenyl 3-Methoxyphenyl Symmetric methyl groups enhance steric hindrance, potentially reducing off-target effects.
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine Phenyl 3-Trifluoromethylphenyl Trifluoromethyl group increases lipophilicity and bioavailability.

Pharmacological and Physicochemical Properties

  • Solubility : The 2-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) due to the ether oxygen’s polarity .
  • The 3,4-dimethylphenyl group may enhance hydrophobic interactions with target proteins.

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